molecular formula C7H4ClFN2 B1374379 4-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1147558-43-7

4-Amino-3-chloro-5-fluorobenzonitrile

Cat. No. B1374379
Key on ui cas rn: 1147558-43-7
M. Wt: 170.57 g/mol
InChI Key: BWAFIBAPFADXHV-UHFFFAOYSA-N
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Patent
US09187464B2

Procedure details

Sodium perborate tetrahydrate (131 g, 851 mmol) in acetic acid (200 mL) was heated to 60° C. A solution of 4-amino-3-chloro-5-fluorobenzonitrile (29.02 g, 170 mmol) in acetic acid (500 mL) was added dropwise and the reaction was stirred at 60° C. for 16 h. The LCMS the indicated the reaction showed ˜50% conversion. Additional sodium perborate tetrahydrate (14.4 g) was added and the reaction stirred at 70° C. for 2 h. Then additional sodium perborate tetrahydrate (70 g) was added and the reaction was stirred at 80° C. for 5 h, followed by RT for 2 days. The reaction was then poured into ice water and extracted with EtOAc (3×). The combined organic extracts were washed with H2O (2×), brine, dried over MgSO4 and concentrated. When most of the acetic acid was evaporated, water was added to the residue. The orange precipitate was collected by filtration, washed with H2O and air dried to give the crude product as an orange solid. NMR showed the product contaminated with ˜10% of starting material. This product was used without any further purification.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.02 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].[NH2:10][C:11]1[C:18]([F:19])=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[Cl:20]>C(O)(=O)C>[Cl:20][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:19])[C:11]=1[N+:10]([O-:6])=[O:5])[C:15]#[N:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
29.02 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1F)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at 70° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at 80° C. for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
followed by RT for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
When most of the acetic acid was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
FILTRATION
Type
FILTRATION
Details
The orange precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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